4-Fluoro-2-(trifluoromethyl)styrene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-4-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWPGOSTFOMXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Polymerization Kinetics and Mechanisms of 4 Fluoro 2 Trifluoromethyl Styrene
Homopolymerization Studies
Free Radical Polymerization of Trifluoromethyl-Substituted Styrenes
The free radical polymerization of styrene (B11656) monomers substituted with trifluoromethyl (CF3) groups has been a subject of considerable research. The polymerization rates of these monomers are influenced by the position and number of CF3 groups on the phenyl ring. For instance, a study involving 2-trifluoromethyl styrene (2TFMS), 2,5-bis(trifluoromethyl) styrene (25BTFMS), and 3,5-bis(trifluoromethyl) styrene (35BTFMS) demonstrated that these monomers readily polymerize in both bulk and solution using azobisisobutyronitrile (AIBN) as a free radical initiator. researchgate.net The polymerization rates were found to follow the order: 3,5-bis(trifluoromethyl) styrene > 2,5-bis(trifluoromethyl) styrene > 2-trifluoromethyl styrene. researchgate.net This suggests that the electronic and steric effects of the CF3 groups play a crucial role in the reactivity of the monomer.
The thermal properties of the resulting polymers are also significantly affected by the substitution pattern. Polymers with a CF3 group at the ortho position of the phenyl ring exhibit much higher glass transition temperatures (Tg) compared to those with meta or para substitutions. researchgate.net This is attributed to the steric hindrance imposed by the bulky CF3 group near the polymer main chain, which restricts segmental mobility and consequently increases the Tg. researchgate.net For example, the Tg of poly(2-trifluoromethyl styrene) is notably higher than that of polystyrene. researchgate.net
Furthermore, the radical polymerization of styrene initiated by a trifluoromethyl radical has been shown to produce fluorinated polystyrenes. nih.gov This process can lead to both the initiation of the polystyrene chain with a CF3 end-group and the trifluoromethylation of the phenyl ring, primarily at the meta-position. nih.gov These modifications result in polymers with enhanced thermal stability. nih.gov
It is important to note that not all trifluoromethyl-substituted styrenes readily homopolymerize. For example, α-trifluoromethylstyrene (TFMST) does not homopolymerize due to the bulky and electron-withdrawing nature of the trifluoromethyl group at the α-position. nih.govmdpi.com However, it can be copolymerized with other monomers like styrene. nih.govmdpi.com
Anionic Polymerization of Fluorinated Styrenes
Anionic polymerization is a chain-growth polymerization method initiated by anions. youtube.com It is particularly effective for monomers with electron-withdrawing substituents that can stabilize the propagating anionic species. libretexts.org Fluorinated styrenes are interesting candidates for anionic polymerization due to the electron-withdrawing nature of the fluorine atoms. The process typically involves initiation, propagation, and termination steps. youtube.com Initiation can be achieved using strong bases like organolithium compounds. youtube.com
The anionic polymerization of fluorinated styrenes is not without its challenges. Side reactions can lead to premature chain termination, resulting in a broad molecular weight distribution. libretexts.org The high reactivity of the carbanionic propagating species makes them susceptible to quenching by impurities such as water, oxygen, or carbon dioxide. wikipedia.org
The structure and stability of the propagating carbanion are highly dependent on the solvent and counterion. In polar solvents like tetrahydrofuran (B95107) (THF), the polymerization of styrene is rapid due to the formation of solvent-separated ion pairs, which are highly reactive. uni-bayreuth.de In nonpolar hydrocarbon solvents, the propagating species tend to aggregate, leading to a much slower polymerization rate. uni-bayreuth.de The choice of initiator is also critical; less reactive monomers like styrene require potent nucleophilic initiators such as butyl lithium. wikipedia.org
Living anionic polymerization, first demonstrated by Szwarc and coworkers in 1956, offers a powerful method to synthesize polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). wikipedia.org This technique is characterized by the absence of a formal termination step, allowing the polymer chains to remain active and capable of further monomer addition as long as monomer is available and impurities are excluded. wikipedia.org
The key to achieving a living anionic polymerization is to minimize or eliminate side reactions. This can be accomplished by carefully purifying all reagents and solvents to remove any protic impurities. The choice of solvent and counterion also plays a crucial role. For instance, using a less polar solvent or a counterion that forms a more covalent bond with the carbanion can help to stabilize the propagating chain end and reduce the likelihood of side reactions. libretexts.org
The living nature of the polymerization allows for the synthesis of block copolymers by the sequential addition of different monomers. For example, the successful synthesis of block copolymers of styrene and other styrene derivatives has demonstrated the living character of the anionic polymerization of these monomers. acs.org
Controlled/Living Radical Polymerization (RDRP)
Controlled/living radical polymerization (RDRP) techniques have emerged as versatile methods for synthesizing well-defined polymers with controlled molecular weights, low polydispersities, and complex architectures. acs.org These methods rely on establishing a dynamic equilibrium between a small concentration of active propagating radicals and a large majority of dormant species. acs.org
Atom transfer radical polymerization (ATRP) is a prominent RDRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. cmu.eduwikipedia.org This process allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu
ATRP is tolerant of a wide variety of functional groups in the monomer, making it suitable for the polymerization of functionalized styrenes. cmu.edu The polymerization of substituted styrenes via ATRP has been shown to be influenced by the electronic effects of the substituents. Monomers with electron-withdrawing substituents, such as trifluoromethyl groups, generally exhibit faster polymerization rates. cmu.edu This is attributed to both an increase in the monomer reactivity and a larger equilibrium constant for the atom transfer process. cmu.edu
The general components of an ATRP system include the monomer, an initiator with a transferable halogen atom, and a catalyst system composed of a transition metal salt and a ligand. wikipedia.orgnih.gov The choice of these components is critical for achieving a well-controlled polymerization. wikipedia.org For the polymerization of styrenes, copper-based catalysts with nitrogen-based ligands are commonly employed. cmu.edu The initiator determines the end groups of the polymer chains, allowing for the synthesis of polymers with specific functionalities. cmu.edu
The successful ATRP of various styrene derivatives has been reported, yielding polymers with low polydispersities (typically between 1.05 and 1.2). cmu.eduwikipedia.org This technique has also been utilized to create well-defined fluorinated copolymers with unique properties for various high-tech applications. acs.orgresearchgate.net
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile form of reversible-deactivation radical polymerization that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. chemscene.comwikipedia.orgsigmaaldrich.com The process involves a conventional radical polymerization in the presence of a thiocarbonylthio compound which acts as a chain transfer agent (CTA). wikipedia.org The success of RAFT polymerization is highly dependent on the appropriate selection of the CTA for the specific monomer being polymerized. sigmaaldrich.com
For a monomer like 4-Fluoro-2-(trifluoromethyl)styrene, a study on its RAFT polymerization would typically investigate:
Feasibility and Control: Experiments would be conducted to determine if this monomer can be effectively polymerized using RAFT techniques to achieve polymers with low dispersity (Đ) and predictable molecular weights.
CTA Selection: A range of CTAs, such as dithioesters, trithiocarbonates, dithiocarbamates, and xanthates, would be screened to identify the most suitable agent for controlling the polymerization of this sterically hindered and electron-deficient monomer. wikipedia.org
Kinetics: The polymerization kinetics would be studied to determine the rate of polymerization and how it is affected by factors such as the monomer-to-CTA ratio, initiator concentration, and temperature.
Chain End Fidelity: Analysis would be performed to confirm that the resulting polymers retain the thiocarbonylthio end-group, which is crucial for the synthesis of block copolymers and other complex architectures.
Without specific experimental data, it is not possible to provide a data table on the RAFT polymerization of this compound.
Monomer Reactivity Ratios in Polymerization
Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer (homopropagation) versus the other monomer (crosspropagation). acs.orgchemrxiv.org The determination of these ratios for this compound (M1) with various comonomers (M2) would provide valuable insights into the resulting copolymer composition and microstructure.
A comprehensive study would involve:
Copolymerization with Standard Monomers: Copolymerizing this compound with common monomers like styrene, methyl methacrylate (B99206) (MMA), or acrylates under various feed ratios.
Compositional Analysis: Utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the composition of the resulting copolymers.
Calculation of Reactivity Ratios: Applying methods like the Fineman-Ross or Kelen-Tüdös methods to the copolymerization data to calculate the reactivity ratios. acs.org The product of the reactivity ratios (r1r2) indicates the copolymerization behavior (e.g., ideal, alternating, or blocky).
A representative data table for monomer reactivity ratios would typically appear as follows, although no such data currently exists for this compound in the searched literature.
| Comonomer (M2) | r1 (this compound) | r2 | r1r2 | Temperature (°C) | Method |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Mechanistic Insights into Polymerization Propagation and Termination
Understanding the propagation and termination steps is fundamental to controlling any polymerization process. For this compound, the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring would significantly influence its electronic and steric properties, thereby affecting the mechanism of polymerization.
A mechanistic investigation would focus on:
Propagation Rate Constant (k_p): Determining the rate at which monomer units add to the growing polymer chain. The bulky trifluoromethyl group at the ortho position would likely introduce steric hindrance, potentially leading to a lower k_p compared to styrene.
Termination Rate Constant (k_t): Investigating the rate and mode of termination (combination vs. disproportionation). The specific substituents could influence the stability of the propagating radical and the pathways for termination.
Influence of Substituents: Elucidating how the electron-withdrawing nature of the fluorine and trifluoromethyl groups affects the reactivity of the vinyl group and the stability of the resulting benzylic radical.
Detailed mechanistic studies often employ advanced techniques like pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC) to obtain reliable kinetic parameters. A proposed mechanism for the initiation, propagation, and termination would be formulated based on experimental observations. researchgate.net
Due to the absence of specific research on this monomer, a table of its kinetic parameters cannot be provided.
Copolymerization Research Involving 4 Fluoro 2 Trifluoromethyl Styrene
Copolymerization with Hydrocarbon Styrenes
Research into the copolymerization of fluorinated styrenes with their hydrocarbon counterparts, such as styrene (B11656) (ST), has been a significant area of study. While specific studies focusing exclusively on 4-fluoro-2-(trifluoromethyl)styrene are not extensively detailed in the provided results, broader research on similar monomers like α-trifluoromethylstyrene (TFMST) and α-(difluoromethyl)styrene (DFMST) offers valuable insights. mdpi.comrsc.org
For instance, the radical bulk copolymerization of DFMST with styrene has been successfully achieved, leading to the formation of fluorinated aromatic polymers. nih.gov The incorporation of DFMST units into the polystyrene backbone was confirmed through spectroscopic analysis. nih.gov Similarly, nitroxide-mediated polymerization (NMP) has been effectively used for the copolymerization of TFMST with styrene, allowing for control over the copolymer composition. mdpi.comresearchgate.net These studies suggest that this compound would also readily copolymerize with styrene, with the fluorine and trifluoromethyl groups influencing the reactivity and properties of the resulting copolymer.
The presence of electron-withdrawing fluorine and trifluoromethyl groups on the styrene ring is known to affect the monomer's reactivity. In the case of TFMST, it does not homopolymerize but can be copolymerized with styrene. mdpi.com This behavior is attributed to the electronic effects of the trifluoromethyl group. It is plausible that this compound would exhibit similar behavior.
Table 1: Copolymerization of α-(difluoromethyl)styrene (DFMST) with Styrene (ST)
| Feed Ratio (DFMST/ST) | DFMST in Copolymer (mol%) | Molar Mass ( g/mol ) |
|---|---|---|
| 10/90 | 10.4 | 17,200 |
| 20/80 | 19.8 | 15,500 |
| 30/70 | 28.7 | 12,300 |
| 50/50 | 48.2 | 1,900 |
Data sourced from studies on DFMST radical bulk copolymerization. nih.gov
Copolymerization with Other Fluorinated Monomers
The copolymerization of this compound with other fluorinated monomers presents an avenue for creating polymers with a high fluorine content and, consequently, unique properties like high thermal stability and low surface energy. fluorine1.ru While direct studies on this compound are limited, research on analogous monomers provides a predictive framework.
For example, the radical copolymerization of α-(trifluoromethyl)styrene (TFMST) with various fluoroolefins has been explored. rsc.org Interestingly, the copolymerization of TFMST with monomers like vinylidene fluoride (B91410) (VDF) and chlorotrifluoroethylene (B8367) (CTFE) did not proceed as a simple copolymerization but was successful as a terpolymerization, indicating complex reactivity patterns. researchgate.net This suggests that the electronic and steric nature of both comonomers plays a crucial role.
Furthermore, the copolymerization of tetrafluoroethylene (B6358150) (TFE) with 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole (PDD) has been successfully synthesized, yielding copolymers with a wide range of compositions and high glass transition temperatures. researchgate.net This demonstrates the feasibility of copolymerizing highly fluorinated monomers. The use of reversible addition-fragmentation chain-transfer (RAFT) polymerization has also been effective in copolymerizing pentafluorostyrene (PFS) with other monomers, including fluorinated ones. fluorine1.ru
Copolymerization with (Meth)acrylate Monomers
The copolymerization of fluorinated styrenes with (meth)acrylate monomers is a well-established method for synthesizing polymers with a balance of properties. Research has shown that trifluoromethyl-substituted styrenes can be copolymerized with monomers like methyl methacrylate (B99206) (MMA) and trifluoroethyl methacrylate (TFEMA). researchgate.netelsevierpure.com
For instance, copolymers of 2-trifluoromethyl styrene (2TFMS) with MMA have been prepared, resulting in materials with good thermal stability and optical transparency. researchgate.netelsevierpure.com The glass transition temperatures of these copolymers were found to be in the range of 120–145 °C. researchgate.net Similarly, copolymers of 2,5-bis(trifluoromethyl) styrene with TFEMA have also been synthesized. researchgate.net
The reactivity ratios in these copolymerizations are influenced by the electronic nature of the monomers. Studies on the copolymerization of 4-fluorobenzyl methacrylate (FBM) with 2-(dimethylamino)ethyl methacrylate (DMAEMA) revealed that the fluorinated monomer was less reactive than its counterpart. researchgate.net This suggests that in a copolymerization involving this compound and a (meth)acrylate, the relative reactivities would need to be carefully considered to control the copolymer composition.
Table 2: Copolymerization of Trifluoromethyl-Substituted Styrenes with Methacrylates
| Fluorinated Styrene | Methacrylate Comonomer | Resulting Copolymer Properties |
|---|---|---|
| 2-Trifluoromethyl styrene (2TFMS) | Methyl methacrylate (MMA) | Tg: 120–145 °C, transparent, thermally stable. researchgate.net |
Influence of Monomer Structure on Copolymerization Behavior and Yields
The structure of this compound, with its electron-withdrawing fluorine and trifluoromethyl groups, significantly influences its copolymerization behavior and the yields of the resulting copolymers. The position of the trifluoromethyl group, in particular, has a notable effect.
Studies on trifluoromethyl-substituted styrenes have shown that the polymerization rate is influenced by the substitution pattern. researchgate.netelsevierpure.com For example, the polymerization rate of various trifluoromethyl-substituted styrenes was found to follow the order: 4-trifluoromethyl-tetrafluorostyrene > 3,5-bis(trifluoromethyl) styrene > 2,5-bis(trifluoromethyl) styrene > pentafluorostyrene > 2-trifluoromethyl styrene > styrene. researchgate.net This indicates that both the number and position of trifluoromethyl groups affect reactivity.
The steric hindrance from the bulky trifluoromethyl group, especially when in the ortho position, can also impact polymerization. While it might decrease the rate of polymerization, it can also lead to polymers with higher glass transition temperatures due to restricted chain mobility. researchgate.net For instance, the glass transition temperatures of polystyrene with a CF3 group at the ortho position are significantly higher than those with meta or para substitution. researchgate.net
The yield of the copolymerization is also dependent on the comonomer pair and the polymerization conditions. In the radical copolymerization of α-(difluoromethyl)styrene with styrene, the yield and molecular weight of the resulting copolymer were found to be dependent on the initial monomer feed ratio. nih.gov
Strategies for Alternating Copolymerization
Achieving a perfectly alternating structure in copolymerization is often challenging but desirable for obtaining polymers with highly regular properties. For fluorinated styrenes, which often exhibit a strong tendency towards cross-propagation, specific strategies can be employed to promote alternation.
One effective method is the use of controlled radical polymerization techniques like RAFT polymerization. RAFT has been successfully used to synthesize alternating copolymers of pentafluorostyrene (PFS) and styrene. fluorine1.ru The choice of the chain transfer agent (CTA) is critical in controlling the polymerization and achieving a narrow molecular weight distribution. fluorine1.ru
Another approach involves the use of Lewis acids or specific initiators that can form complexes with the monomers, thereby influencing their relative reactivities and promoting an alternating sequence. While not explicitly detailed for this compound in the provided search results, this strategy has been applied to other monomer systems.
Furthermore, the inherent electronic disparity between a highly electron-poor monomer like this compound and an electron-rich comonomer can naturally favor alternation. For example, the copolymerization of an electron-deficient olefin with an electron-rich one often leads to a higher degree of alternation. Therefore, selecting a suitable electron-rich comonomer could be a viable strategy for achieving alternating copolymers with this compound. Research on the copolymerization of 4-fluorobenzyl methacrylate (FBM) with 2-(dimethylamino)ethyl methacrylate (DMAEMA) showed that while the copolymers were statistical in nature, the reactivity ratios indicated a preference for cross-propagation, which is a step towards alternation. researchgate.net
Design and Synthesis of Advanced Polymer Architectures
Synthesis of Block Copolymers
The synthesis of well-defined block copolymers requires a living or controlled polymerization mechanism, where polymer chain termination and transfer are minimized. For styrenic monomers bearing strong electron-withdrawing groups, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are highly suitable methods. fluorine1.rucmu.edu Anionic polymerization is also a powerful technique for creating block copolymers from styrenes with electron-withdrawing substituents. jst.go.jpacs.org
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile controlled radical polymerization technique capable of polymerizing a wide range of monomers, including styrenes, under various reaction conditions. fluorine1.rusigmaaldrich.com The process utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity. wikipedia.orgchemscene.com For a monomer like 4-Fluoro-2-(trifluoromethyl)styrene, a macroinitiator approach could be employed. First, a polymer block of another monomer (e.g., styrene (B11656) or a methacrylate) would be synthesized via RAFT. This macro-CTA would then be used to initiate the polymerization of this compound, forming a diblock copolymer. The choice of CTA is critical and would need to be optimized for the high reactivity and steric bulk of the fluorinated monomer. epa.gov
Atom Transfer Radical Polymerization (ATRP): ATRP is another robust method for synthesizing well-defined polymers, including block copolymers. wikipedia.orgyoutube.com It involves the reversible activation and deactivation of growing polymer chains using a transition metal catalyst, typically a copper complex with a nitrogen-based ligand. cmu.edunih.gov Monomers with electron-withdrawing groups, such as fluorinated styrenes, generally exhibit faster polymerization rates in ATRP. cmu.educmu.edu The synthesis of a block copolymer would involve the polymerization of a first monomer to create a macroinitiator with a terminal halogen atom, which then initiates the polymerization of this compound to grow the second block. nist.gov
Anionic Polymerization: Living anionic polymerization is highly effective for monomers with electron-withdrawing groups that can stabilize the propagating carbanion. jst.go.jpyoutube.comyoutube.com The strong electron-withdrawing nature of the fluoro and trifluoromethyl groups on this compound would enhance its suitability for anionic polymerization. jst.go.jp This method offers precise control over molecular weight and architecture, making it ideal for synthesizing block copolymers with narrow molecular weight distributions (Mw/Mn < 1.1). jst.go.jp The synthesis would involve the sequential addition of monomers to a living polymer chain initiated by an organolithium compound in an aprotic solvent like THF. youtube.com
Functionalized Polymer Synthesis through Monomer Incorporation
Incorporating this compound into a polymer chain is a direct route to synthesizing functionalized polymers. The resulting materials would benefit from the unique properties imparted by the fluorine and trifluoromethyl groups, including hydrophobicity, oleophobicity, chemical resistance, and high thermal stability. fluorine1.ru
Copolymerization of this compound with conventional monomers like styrene or methyl methacrylate (B99206) (MMA) using controlled radical polymerization techniques would yield random or gradient copolymers. nih.govnih.gov The distribution of the fluorinated monomer along the polymer backbone can be tailored by controlling the polymerization conditions. Such copolymers are valuable for applications like low-surface-energy coatings and membranes. nih.gov Research on related trifluoromethyl-substituted styrenes shows that their incorporation can significantly increase the glass transition temperature (Tg) and thermal stability of the resulting copolymer. elsevierpure.com
Post-polymerization modification is another strategy. While the C-F bonds are generally inert, functional groups could be introduced elsewhere in a copolymer containing this compound units. For instance, copolymerizing it with a monomer containing a protected functional group (like glycidyl (B131873) methacrylate or hydroxyethyl (B10761427) acrylate) would allow for subsequent chemical reactions to attach desired moieties after the main polymer backbone has been formed.
Stereoregular Polymerization Studies of Fluorinated Styrenes
The stereochemistry, or tacticity, of a polymer chain significantly influences its physical properties, such as crystallinity and melting point. For polystyrene and its derivatives, tacticity is determined by the relative stereochemistry of the phenyl rings on the polymer backbone.
The polymerization of this compound would likely result in an atactic polymer under standard free-radical conditions. The bulky trifluoromethyl group at the ortho position is expected to have a substantial impact on the stereochemical outcome of the polymerization. Research on styrenes with bulky ortho-substituents has shown that these groups can influence chain propagation and increase the glass transition temperature due to restricted segmental motion. elsevierpure.com
Achieving stereoregular (isotactic or syndiotactic) polymers from styrenic monomers typically requires specialized catalysts, such as metallocene catalysts, often used in coordination polymerization. There is limited information in the searched literature specifically on the stereoregular polymerization of styrenes with combined fluoro and trifluoromethyl substituents. However, studies on α-methylstyrene derivatives, which also feature a bulky group at the α-position, have noted the difficulty in achieving high stereoregularity via radical polymerization. nih.gov Any investigation into the stereoregular polymerization of this compound would be a novel research area, likely exploring coordination-anionic or catalytic systems designed to control the stereochemistry of monomer addition.
Computational and Theoretical Investigations of 4 Fluoro 2 Trifluoromethyl Styrene Systems
Density Functional Theory (DFT) Studies on Monomer Reactivity and Stability
Density Functional Theory (DFT) has emerged as a important tool for predicting the structural and electronic properties of molecules, thereby offering a window into their reactivity and stability. researchgate.net While specific DFT studies exclusively focused on 4-fluoro-2-(trifluoromethyl)styrene are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its behavior based on studies of analogous fluorinated and substituted styrenic monomers.
The reactivity of a monomer is intrinsically linked to its electronic structure, particularly the distribution of electron density and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For styrenic systems, the vinyl group is the primary site of polymerization. The substituents on the phenyl ring, in this case, a fluorine atom at the para-position and a trifluoromethyl group at the ortho-position, exert significant electronic effects that modulate the reactivity of the vinyl group.
The fluorine atom at the 4-position acts as a weak electron-donating group through resonance (mesomeric effect) but a strong electron-withdrawing group through induction. Conversely, the trifluoromethyl group at the 2-position is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. The interplay of these effects influences the electron density of the vinyl double bond, which is a key determinant of its susceptibility to electrophilic or nucleophilic attack during polymerization.
DFT calculations can quantify these electronic effects. For instance, a study on the unsubstituted styrene (B11656) monomer using DFT determined its bandgap energy to be 5.146 eV, indicating it is a good insulator. researchgate.net The introduction of electron-withdrawing groups like -CF3 is expected to lower both the HOMO and LUMO energy levels, potentially altering the bandgap and, consequently, the monomer's reactivity.
Furthermore, DFT can be used to calculate various reactivity descriptors. The Frontier Molecular Orbital (FMO) theory is a tool that helps in understanding how donor and acceptor molecules react. mdpi.com The energies of the HOMO and LUMO are critical in predicting the feasibility and kinetics of polymerization. A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack, which is relevant in certain polymerization mechanisms.
Stability, another critical parameter for a monomer, can also be assessed using DFT. Thermodynamic properties can be calculated to determine the relative stability of different conformations of the this compound monomer. researchgate.net These calculations can also predict the stability of the propagating radical or ionic species formed during polymerization, which in turn affects the polymerization rate and the molecular weight of the resulting polymer. For example, studies on other fluorinated styrenes, such as α-(difluoromethyl)styrene, have shown that the bulky and electron-withdrawing fluorinated group can induce lower reactivity in radical copolymerization. nih.gov DFT calculations could provide a theoretical basis for such experimental observations by modeling the transition states and activation energies involved in the propagation steps.
Electronic Structure Analysis of this compound
A detailed analysis of the electronic structure of this compound is fundamental to understanding its chemical properties and predicting its behavior in polymerization reactions. This analysis, typically performed using computational methods like Density Functional Theory (DFT), focuses on the distribution of electrons within the molecule and the energies and compositions of its molecular orbitals.
The key to the electronic structure of this monomer lies in the synergistic and sometimes competing electronic effects of the fluorine and trifluoromethyl substituents on the styrene framework. The trifluoromethyl (-CF3) group at the ortho position is a strong electron-withdrawing group, primarily through a powerful inductive effect (-I). The fluorine atom at the para position exhibits a dual electronic nature: it is strongly electron-withdrawing inductively (-I) but can also be weakly electron-donating through resonance (+R) by donating a lone pair of electrons to the aromatic ring.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the molecule's reactivity.
HOMO: The HOMO is typically associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to have significant contributions from the π-system of the phenyl ring and the vinyl group. The strong electron-withdrawing nature of the -CF3 group and the -I effect of the fluorine atom would likely lower the energy of the HOMO compared to unsubstituted styrene, making it less susceptible to oxidation.
LUMO: The LUMO represents the molecule's ability to accept electrons. The presence of the electron-withdrawing -CF3 and -F groups is anticipated to significantly lower the energy of the LUMO. This would make the monomer more susceptible to nucleophilic attack at the vinyl group, a crucial factor in anionic polymerization.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For comparison, a DFT study on the parent styrene monomer reported a bandgap energy of 5.146 eV. researchgate.net It is expected that the HOMO-LUMO gap for this compound would be different, reflecting the influence of its substituents.
Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. For this compound, an MEP map would likely show regions of negative potential (electron-rich) around the fluorine atom due to its lone pairs, and regions of positive potential (electron-poor) around the hydrogen atoms of the vinyl group and, most notably, in the vicinity of the electron-deficient -CF3 group. This information is invaluable for predicting the sites of electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide further details about the electronic structure by describing the electron density in terms of localized bonds and lone pairs. This analysis can quantify the delocalization of electron density from the fluorine atom's lone pairs into the aromatic ring and the extent of the inductive withdrawal by the substituents.
Computational Modeling of Reaction Mechanisms in Synthesis and Polymerization
Computational modeling serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, computational modeling can be applied to understand both its synthesis and its subsequent polymerization, offering a molecular-level view of the reaction pathways, transition states, and intermediates involved.
Modeling Synthesis Reactions:
The synthesis of this compound likely involves precursor molecules such as 4-fluoro-2-(trifluoromethyl)benzaldehyde. researchgate.net Computational modeling, particularly using Density Functional Theory (DFT), can be employed to investigate the mechanisms of the reactions used to convert such precursors into the final styrene monomer. For instance, if a Wittig-type reaction is used, DFT calculations can model the entire reaction coordinate, identifying the structure and energy of the key intermediates (e.g., the betaine (B1666868) and oxaphosphetane) and the transition state for the elimination step. This can help in optimizing reaction conditions by identifying the rate-determining step and understanding the factors that influence the stereoselectivity of the reaction.
Modeling Polymerization Mechanisms:
The polymerization of this compound can proceed through various mechanisms, such as free radical, anionic, or cationic polymerization. Computational modeling can provide valuable insights into each of these pathways.
Free Radical Polymerization: DFT calculations can be used to model the initiation, propagation, and termination steps. The stability of the propagating radical, which would be a benzylic radical substituted with fluorine and a trifluoromethyl group, can be calculated. The electron-withdrawing nature of the substituents would influence the spin density distribution and the stability of this radical. Furthermore, the activation energies for the addition of the monomer to the growing polymer chain can be computed, providing a theoretical basis for the observed polymerization rates. Studies on similar fluorinated styrenes, like α-(difluoromethyl)styrene, have indicated that fluorinated groups can retard the rate of radical polymerization. nih.gov Computational modeling could quantify the energetic barriers responsible for this retardation.
Anionic and Cationic Polymerization: The feasibility of ionic polymerization pathways is heavily dependent on the electronic nature of the monomer. The strong electron-withdrawing -CF3 and -F groups in this compound would stabilize a carbanion on the alpha-carbon of the vinyl group, making it a potentially good candidate for anionic polymerization. DFT calculations can model the stability of this propagating anion and the transition state for monomer addition. Conversely, these same electron-withdrawing groups would destabilize a carbocation, making cationic polymerization less favorable. Computational modeling can quantify this destabilization, providing a theoretical rationale for the preferred polymerization method.
Copolymerization: When this compound is copolymerized with other monomers, reactivity ratios are crucial for predicting the composition of the resulting copolymer. DFT can be used to calculate the relative activation energies for the addition of each monomer to the different types of propagating chain ends. This allows for the theoretical prediction of reactivity ratios, which can then be compared with experimental data. For example, in the copolymerization of α-(difluoromethyl)styrene with styrene, the reactivity ratios indicated that the fluorinated monomer was less reactive. nih.gov Similar computational studies on this compound could provide a priori predictions of its copolymerization behavior.
While specific computational studies on the reaction mechanisms of this compound are not prevalent in the provided search results, the application of established computational methodologies to this system would undoubtedly provide a deeper understanding of its synthesis and polymerization, guiding the development of new materials with tailored properties.
Advanced Characterization Methodologies for Poly 4 Fluoro 2 Trifluoromethyl Styrene and Its Copolymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed chemical structure of poly[4-fluoro-2-(trifluoromethyl)styrene]. By analyzing the spectra of different nuclei, such as ¹H, ¹⁹F, and ¹³C, researchers can confirm the polymer's constitution and gain insights into its microstructure.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy is used to identify the hydrogen atoms within the polymer structure. In poly[this compound], the ¹H NMR spectrum would primarily show signals corresponding to the protons on the polymer backbone and the aromatic ring. The integration of these signals can provide information about the relative number of protons in different chemical environments, confirming the successful polymerization of the this compound monomer. For instance, the disappearance of the vinyl proton signals from the monomer spectrum is a clear indicator of polymerization. researchgate.net The aromatic region of the spectrum can be complex due to the fluorine and trifluoromethyl substituents, but it provides a characteristic fingerprint for the polymer.
¹⁹F NMR Spectroscopy
Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for characterizing fluorinated polymers like poly[this compound] due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov This technique provides distinct signals for the fluorine atom on the aromatic ring and the fluorine atoms of the trifluoromethyl group. The chemical shifts of these signals are highly sensitive to the local electronic environment, offering detailed information about the polymer's structure and the potential for any side reactions or structural defects. nih.govubc.ca In copolymers, ¹⁹F NMR can be used to determine the composition and sequence distribution of the fluorinated monomer units. researchgate.net High-resolution solid-state ¹⁹F NMR, often combined with techniques like magic angle spinning (MAS), can provide insights into the morphology and dynamics of the polymer chains in the solid state. titech.ac.jpnih.gov
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy complements ¹H and ¹⁹F NMR by providing a detailed map of the carbon skeleton of the polymer. Each unique carbon atom in the repeating unit of poly[this compound] gives a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the polymer backbone, the aromatic ring, and the trifluoromethyl group. The chemical shifts are influenced by the attached atoms, particularly the fluorine atoms, which cause characteristic splitting patterns (C-F coupling). Solid-state ¹³C NMR, often employing cross-polarization (CP) and magic angle spinning (MAS) techniques, can be used to study the polymer's structure in solid samples, providing information on crystallinity and molecular conformation. researchgate.netauremn.org.br
Vibrational Spectroscopy for Chemical Bond Analysis (FTIR, Raman)
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are vital for identifying the functional groups and analyzing the chemical bonds present in poly[this compound]. thermofisher.com These methods are complementary and provide a comprehensive vibrational fingerprint of the polymer. nih.gov
In the FTIR spectrum of poly[this compound], characteristic absorption bands would be observed for the C-F stretching vibrations of both the aromatic fluorine and the trifluoromethyl group. nih.gov Additionally, peaks corresponding to the C-H bonds of the polymer backbone and the aromatic ring, as well as the C=C stretching vibrations of the aromatic ring, would be present. researchgate.net The absence of the vinyl C=C stretching band from the monomer confirms polymerization. researchgate.net
Raman spectroscopy offers similar information but is particularly sensitive to non-polar bonds. thermofisher.com Therefore, the C-C backbone and the symmetric vibrations of the aromatic ring would give strong signals in the Raman spectrum. Together, FTIR and Raman spectroscopy can be used to confirm the chemical structure, assess the purity of the polymer, and study conformational changes. nih.govuni-salzburg.at
Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. wikipedia.orgyoutube.com In a GPC experiment, the polymer solution is passed through a column packed with porous gel; larger polymer chains elute faster than smaller ones. ufl.edu This allows for the separation of the polymer chains based on their hydrodynamic volume. wikipedia.org
By calibrating the system with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of poly[this compound] can be determined. ufl.edulcms.czwarwick.ac.uk This information is crucial as the mechanical and physical properties of a polymer are highly dependent on its molecular weight and PDI. youtube.com The choice of solvent (eluent) is important and is typically an organic solvent in which the polymer is soluble. wikipedia.org
Other Advanced Spectroscopic and Analytical Techniques
Beyond the core techniques, other advanced methods can provide further insights into the properties of poly[this compound] and its copolymers.
UV-Vis Spectroscopy for Composition: For copolymers containing chromophoric groups, Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to determine the copolymer composition. researchgate.netresearchgate.net By measuring the absorbance at specific wavelengths corresponding to the different monomer units, the relative amounts of each monomer in the copolymer chain can be quantified, often in conjunction with data from other techniques like NMR.
Structure Property Relationships in Poly 4 Fluoro 2 Trifluoromethyl Styrene Based Materials
Influence of Fluorine and Trifluoromethyl Substituents on Polymer Chain Conformation
The presence of both a fluorine atom at the 4-position and a trifluoromethyl (-CF3) group at the 2-position of the styrene (B11656) monomer unit significantly impacts the conformation of the resulting polymer chain. The bulky and highly electronegative trifluoromethyl group, in particular, introduces considerable steric hindrance. researchgate.netelsevierpure.com This steric bulk restricts the rotational freedom of the polymer backbone, leading to a more rigid and less mobile chain structure. researchgate.net
The high electronegativity of both the fluorine atom and the trifluoromethyl group also introduces strong dipole moments within the polymer chain. rsc.orgd-nb.info These dipoles can lead to intramolecular and intermolecular interactions that further influence the chain conformation. rsc.org The interplay of these steric and electronic effects results in polymers with distinct physical properties compared to their non-fluorinated counterparts. For instance, the glass transition temperature (Tg) of polymers with a CF3 group on the ortho position of the phenyl ring is significantly higher than those with meta or para substitutions. researchgate.netelsevierpure.com This is attributed to the decreased segmental mobility of the polymer chains caused by the steric hindrance of the bulky CF3 group positioned close to the polymer main chain. researchgate.net
Correlation Between Monomer Sequence and Polymer Characteristics in Copolymers
The arrangement of monomer units in copolymers containing 4-fluoro-2-(trifluoromethyl)styrene is a critical determinant of the final material's properties. The reactivity of fluorinated styrene monomers in copolymerization reactions is often different from that of non-fluorinated monomers like styrene. For instance, fluorinated α-methylstyrenes have been shown to be less reactive than styrene, which can retard the polymerization rate and affect the molecular weight of the resulting copolymer. rsc.orgrsc.org
The sequence of monomers can influence a range of properties, including thermal stability and surface characteristics. In copolymers of α-(difluoromethyl)styrene and styrene, the incorporation of the fluorinated monomer leads to an increase in the glass transition temperature and slightly improved thermal stability compared to polystyrene. nih.gov
The distribution of the fluorinated monomers within the copolymer chain also dictates the surface properties. For example, in block copolymers of styrene and highly fluorinated styrenes, the fluorinated blocks tend to migrate to the surface, creating a low-energy film with high water contact angles. acs.org This surface segregation is driven by the low surface energy of the fluorinated segments. Similarly, in copolymers of α-fluoromethylstyrene or α-trifluoromethylstyrene with styrene, the incorporation of even a relatively small amount of the fluorinated monomer (20–40 mol% of FMST or 10–20 mol% of TFMST) can cause a significant increase in the water contact angle of the copolymer film. rsc.org
The specific comonomer chosen to be copolymerized with this compound also plays a crucial role. For example, copolymerization with methacrylates can lead to transparent and thermally stable materials with high optical transmittance, making them suitable for optical applications. researchgate.netelsevierpure.com
Impact of Polymer Architecture on Material Performance
Linear vs. Branched Architectures:
Linear polymers generally exhibit higher glass transition temperatures and viscosity compared to their branched counterparts of similar molecular weight. nih.gov This is because branched polymers have more chain ends and their segments are more mobile. nih.gov The introduction of branching can lead to lower solution and melt viscosities and increased solubility. nih.gov In the context of fluorinated polymers, branched architectures can combine the desirable properties of fluorocarbons, such as thermal stability and hydrophobicity, with improved processability due to their lower viscosity and higher solubility. sigmaaldrich.com However, it is also noted that branched perfluoropolyether chains can confer higher hydrophobicity than linear chains due to the greater steric hindrance of trifluoromethyl groups. mdpi.com
Block Copolymers:
Block copolymers containing a poly[this compound] segment can exhibit microphase separation, where the different polymer blocks segregate into distinct domains. This can lead to materials with unique nanostructures and a combination of properties from the different blocks. researchgate.net For instance, amphiphilic block copolymers with both hydrophilic and fluorinated hydrophobic blocks can have applications in creating surfaces with tailored wetting and antifouling properties. researchgate.net The fluorinated blocks in such copolymers tend to migrate to the surface, creating a low-energy, hydrophobic interface. acs.org The synthesis of such block copolymers can be achieved through controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. fluorine1.ru
The table below summarizes the impact of different architectural features on the properties of fluorinated polymers, drawing parallels to what would be expected for materials based on this compound.
| Architectural Feature | Impact on Polymer Properties | Research Findings |
| Linear Chain | Higher glass transition temperature (Tg) and viscosity compared to branched polymers. nih.gov | Linear polystyrene shows a higher Tg than branched polystyrene. nih.gov |
| Branched Chain | Lower Tg, lower solution and melt viscosities, and increased solubility compared to linear polymers. nih.gov Can lead to higher hydrophobicity in perfluorinated systems. mdpi.com | Branched polystyrenes exhibit lower Tg and decreased chain entanglement. nih.gov Branched perfluoropolyether chains provide greater hydrophobicity than linear chains. mdpi.com |
| Block Copolymer | Can undergo microphase separation, leading to nanostructured materials. Allows for the combination of distinct properties from different polymer blocks. researchgate.net Fluorinated blocks migrate to the surface, creating low-energy surfaces. acs.org | Amphiphilic fluorinated block copolymers show potential for antifouling coatings. researchgate.net Block copolymers with fluorinated segments exhibit surface enrichment of the fluorinated component. acs.org |
Post Polymerization Modification Strategies for Derived Polymers
Chemical Reactions on Polymer Side Chains for Functionalization
The side chains of polymers derived from 4-fluoro-2-(trifluoromethyl)styrene offer two primary sites for chemical modification: the reactive carbon-fluorine (C-F) bond on the aromatic ring and the robust trifluoromethyl (CF3) group.
The aromatic C-F bond is a key site for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the adjacent trifluoromethyl group and the fluorine atom itself activates the aromatic ring, making the fluorine substituent susceptible to replacement by various nucleophiles. This allows for the introduction of a wide array of functional groups. For instance, reactions with amines, thiols, or alkoxides can append new functionalities to the polymer chain. This method is a cornerstone for altering the polymer's chemical affinity and preparing it for further reactions, such as grafting other polymer chains or attaching bioactive molecules. researchgate.net
Functionalization of the trifluoromethyl group is more challenging due to the high strength of its C-F bonds. rsc.org However, recent advances in C-F bond activation provide pathways for its modification. rsc.orgresearchgate.net These methods often involve radical-based mechanisms or the use of specific catalysts to achieve selective defluorination and subsequent functionalization. nih.gov For example, reductive defluorination can convert the CF3 group into a difluoro- or monofluoro-alkyl group, which can then be further functionalized. nih.gov While complex, this route offers a powerful tool for late-stage diversification of the polymer's structure and properties. researchgate.net
A summary of potential side-chain functionalization reactions is presented below.
| Reaction Type | Reagent Class | Target Group | Resulting Functionality |
| Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH2) | Aromatic C-F | Secondary/Tertiary Amine |
| Nucleophilic Aromatic Substitution (SNAr) | Thiols (R-SH) | Aromatic C-F | Thioether |
| Nucleophilic Aromatic Substitution (SNAr) | Alkoxides (R-O⁻) | Aromatic C-F | Ether |
| Reductive Defluorination/Functionalization | Reducing Agents / Catalysts | Trifluoromethyl (CF3) | Difluoroalkyl, Monofluoroalkyl |
Introduction of New Functionalities via "Click Chemistry" and Other Methods
"Click chemistry" refers to a class of reactions that are highly efficient, selective, and tolerant of a wide range of functional groups and reaction conditions. rsc.orgresearchgate.net These reactions are exceptionally well-suited for post-polymerization modification, providing a reliable method for attaching complex molecules to a polymer backbone. researchgate.net
For polymers derived from this compound, click chemistry can be employed in two primary ways:
Modification of the Polymer Backbone: The polymer side chain can first be functionalized (as described in section 9.1) to introduce a "click-active" handle, such as an azide (B81097) or an alkyne. For example, a nucleophilic substitution reaction with sodium azide could install an azide group on the aromatic ring. semanticscholar.org This azide-functionalized polymer can then readily undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), one of the most prominent click reactions, to attach any alkyne-containing molecule. ekb.egnih.gov
Thiol-based Click Reactions: The reactivity of the aromatic C-F bond can be directly exploited in certain click reactions. The thiol-para-fluoro click reaction is a highly efficient, metal-free method for modifying polymers containing pentafluorophenyl groups and can be applied to similar fluorinated aromatic systems. researchgate.netresearchgate.net This reaction allows for the direct attachment of thiol-containing molecules to the polymer backbone under mild conditions. researchgate.net
These click chemistry strategies enable the straightforward introduction of a vast range of functionalities, including but not limited to:
Biomolecules for medical applications. researchgate.net
Photosensitive groups for creating photo-patternable materials.
Hydrophilic polymer chains, such as polyethylene (B3416737) glycol (PEG), to modify solubility and biocompatibility. semanticscholar.org
The table below outlines common click reactions applicable to fluoropolymer modification.
| Click Reaction | Reacting Groups | Key Features |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | High efficiency, forms stable triazole linkage, widely used. rsc.orgekb.eg |
| Thiol-para-fluoro Reaction | Thiol + Activated Fluoroarene | Metal-free, direct functionalization of C-F bond. researchgate.net |
| Thiol-ene Coupling | Thiol + Alkene | High yield, often initiated by UV light or radicals. rsc.org |
| Diels-Alder Reaction | Diene + Dienophile | Forms cyclohexene (B86901) ring, thermally reversible in some cases. rsc.org |
Surface Modification Techniques for Fluoropolymers
While the bulk properties of fluoropolymers are often desirable, their inherent low surface energy and non-stick nature can be problematic for applications requiring adhesion, printing, or bonding. alfa-chemistry.com Surface modification techniques are therefore employed to alter the chemistry of only the outermost layers of the material without affecting the bulk polymer. alfa-chemistry.comtaylorfrancis.com
Chemical Etching: This technique involves treating the fluoropolymer surface with a potent reducing agent, typically a sodium-based solution (e.g., sodium naphthalenide). alfa-chemistry.com The etchant strips fluorine atoms from the polymer backbone on the surface, creating a carbonaceous layer rich in functional groups like hydroxyls and carbonyls. This process dramatically increases the surface energy and wettability, making the surface receptive to adhesives like epoxies and polyurethanes. alfa-chemistry.com
Plasma Etching: An alternative to wet chemical etching is plasma treatment. taylorfrancis.com The polymer surface is exposed to a charged, ionized gas (plasma) created from gases like argon, oxygen, ammonia (B1221849), or hydrogen. alfa-chemistry.comtaylorfrancis.com The energetic plasma particles bombard the surface, breaking C-F bonds and introducing new chemical functionalities depending on the gas used. For instance, oxygen plasma can introduce oxygen-containing groups, while ammonia or nitrogen plasmas can graft nitrogen-containing functionalities. taylorfrancis.com Plasma treatment is a clean, dry process that can effectively defluorinate and functionalize the surface, enhancing adhesion. alfa-chemistry.com
Surface Grafting: Following surface activation by etching or plasma, further modification can be achieved by grafting other polymers or molecules onto the newly created functional sites. This allows for the creation of a surface with properties distinctly different from the bulk fluoropolymer, such as enhanced biocompatibility or specific chemical sensing capabilities.
These surface modification techniques are critical for integrating polymers of this compound into multi-material systems and devices.
| Modification Technique | Principle | Effect on Surface | Common Reagents/Gases |
| Chemical Etching | Defluorination via chemical reduction. | Increased surface energy, introduction of -OH, C=O groups. | Sodium Naphthalenide Solution |
| Plasma Etching | Surface ablation and functionalization by ionized gas. | Defluorination, increased roughness, grafting of new functional groups. | Argon, Oxygen, Ammonia, Hydrogen alfa-chemistry.comtaylorfrancis.com |
| Surface Grafting | Covalent attachment of molecules to an activated surface. | Tailored surface properties (e.g., hydrophilicity, biocompatibility). | Various monomers/polymers |
Research Prospects and Advanced Applications of Poly 4 Fluoro 2 Trifluoromethyl Styrene and Its Derivatives
Development of High-Performance Fluorinated Polymers
The development of high-performance fluorinated polymers derived from 4-fluoro-2-(trifluoromethyl)styrene is driven by the quest for materials that can function in demanding environments where traditional polymers fail. nih.gov The presence of the C-F bond, with its high bond dissociation energy, and the bulky, electron-withdrawing trifluoromethyl group contribute to the exceptional thermal and chemical stability of these polymers. acs.org Research in this area focuses on synthesizing well-defined polymer architectures, including homopolymers and copolymers, to tailor their properties for specific high-tech applications. acs.org
Modern polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, are being employed to achieve precise control over the molecular weight and architecture of these fluoropolymers. acs.org This level of control is crucial for developing materials with reproducible and optimized performance characteristics. The resulting polymers exhibit a unique combination of properties including excellent weather resistance, high thermal and chemical resistance, and low flammability. acs.org These attributes make them suitable for a wide range of applications, from specialty coatings to components for electronic devices. nih.govacs.org
The exploration of copolymers based on this compound is a significant area of research. By combining this fluorinated monomer with other monomers, researchers can fine-tune the properties of the resulting polymer to meet the demands of various advanced applications. This approach allows for the creation of materials that balance high performance with processability and cost-effectiveness. winona.edu
Applications in Advanced Functional Materials
The distinct properties of poly[this compound] and its derivatives make them highly suitable for a variety of advanced functional material applications.
Optical Materials and Devices
Fluorinated polymers, in general, are known for their low refractive indices and low optical dispersion. researchgate.netcapes.gov.br These properties are highly desirable for applications in optical devices, where they can be used to create anti-reflective coatings, optical fibers, and waveguides. The specific substitution pattern of this compound can be leveraged to fine-tune the refractive index of the resulting polymer. Research is ongoing to explore the full potential of these materials in advanced optical systems, where their transparency and stability are key advantages. nih.gov
Low Dielectric Constant Materials
In the microelectronics industry, there is a continuous demand for materials with low dielectric constants (low-k) to reduce signal delay and power consumption in integrated circuits. mdpi.com Fluorinated polymers are excellent candidates for low-k materials due to the low polarizability of the C-F bond. acs.orgcapes.gov.br The incorporation of both fluorine and trifluoromethyl groups into the polystyrene backbone significantly lowers the dielectric constant of the material. Poly[this compound] is therefore being investigated as a potential interlayer dielectric material in advanced microelectronic devices.
| Property | Value |
| Dielectric Constant | Low |
| Application | Interlayer dielectrics in microelectronics |
Membranes for Separation Technologies
The chemical resistance and tailored surface properties of fluoropolymers make them attractive for membrane-based separation technologies. Poly[this compound] and its copolymers are being explored for applications such as gas separation and pervaporation. The introduction of fluorine-containing groups can enhance the separation selectivity for specific gases or liquids. For instance, fluorinated polymer membranes have shown promise in the dehydration of ethanol, exhibiting increased selectivity compared to their non-fluorinated counterparts. researchgate.net
Resist Materials for Micro- and Nanofabrication
The fabrication of microelectronic devices relies on photolithography, a process that uses resist materials to pattern circuits. Fluorinated polymers are being investigated as advanced resist materials due to their high etch resistance and transparency at short wavelengths. The specific chemical structure of poly[this compound] could offer advantages in developing next-generation resist materials for high-resolution patterning in micro- and nanofabrication.
Future Directions in Fluoropolymer Research
The field of fluoropolymer research is continuously evolving, with a focus on creating materials with enhanced performance and new functionalities. nih.gov Future research on poly[this compound] and its derivatives is likely to concentrate on several key areas. One promising direction is the synthesis of well-defined block copolymers, which can self-assemble into ordered nanostructures with unique properties for applications in areas like thermoplastic elastomers and advanced coatings. acs.org
Furthermore, the development of more sustainable and environmentally friendly methods for the synthesis and processing of these fluoropolymers is a critical area of future research. rsc.org This includes exploring new polymerization techniques and recycling strategies to minimize the environmental impact of these high-performance materials. rsc.org As the demand for advanced materials continues to grow across various industries, from electronics to energy, the unique properties of poly[this compound] and its derivatives will undoubtedly drive further innovation and application development. nih.govresearchgate.net
Q & A
Q. What are the established synthetic routes and characterization methods for 4-Fluoro-2-(trifluoromethyl)styrene?
Methodological Answer: The synthesis of this compound typically involves halogenation or cross-coupling reactions. A common approach is the use of α-trifluoromethylstyrene derivatives as intermediates, leveraging C–F bond activation strategies such as anionic SN2’-type substitutions or transition-metal-catalyzed defluorinative functionalization . Characterization requires a combination of NMR spectroscopy (¹⁹F and ¹H), mass spectrometry (MS) , and gas chromatography (GC) . Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy in identifying molecular peaks and fragmentation patterns . For structural confirmation, X-ray crystallography is recommended when crystalline samples are obtainable .
Q. How should researchers address stability issues during storage and handling of this compound?
Methodological Answer: Stability challenges arise from the compound’s fluorinated aromatic structure, which may degrade under light or moisture. Store the compound in amber glass vials at –20°C under inert gas (e.g., argon). Monitor degradation via HPLC or GC-MS to detect byproducts like trifluoroacetic acid or fluorinated aldehydes . For kinetic stability studies, use accelerated aging experiments under controlled humidity/temperature, followed by multivariate analysis to identify degradation pathways .
Q. What safety protocols are critical for laboratory handling of fluorinated styrenes?
Methodological Answer: Fluorinated styrenes require stringent safety measures due to potential toxicity and reactivity. Use nitrile gloves , chemical-resistant lab coats , and fume hoods to avoid dermal/ocular exposure . Waste management must comply with EPA guidelines : segregate halogenated waste and use licensed disposal services for fluorinated byproducts . Emergency protocols should include immediate neutralization of spills with activated carbon and evacuation procedures .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
Methodological Answer: Fractional distillation under reduced pressure (e.g., 10–15 mmHg) is effective for separating the compound from low-boiling-point byproducts. For polar impurities, column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5) achieves high purity. Confirm purity via TLC (Rf ~0.6 in hexane/EtOAc) and differential scanning calorimetry (DSC) to verify melting points .
Q. Which analytical techniques best resolve contradictions in spectral data for fluorinated styrenes?
Methodological Answer: Discrepancies in ¹⁹F NMR shifts or MS fragmentation can arise from isotopic interference or solvent effects. Use deuterated solvents (e.g., CDCl₃) to minimize artifacts and cross-validate with high-resolution MS (HRMS) . For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to assign proton-fluorine coupling . Computational tools like Gaussian or ORCA can model vibrational spectra to resolve structural ambiguities .
Advanced Research Questions
Q. How do C–F bond activation mechanisms influence the reactivity of this compound in catalysis?
Methodological Answer: The trifluoromethyl group undergoes ipso-substitution or defluorination under Pd/Ni catalysis, enabling cross-coupling or cycloaddition reactions. For example, photoredox catalysis with Ir(ppy)₃ facilitates radical-mediated C–H functionalization. Monitor reaction progress using in situ IR spectroscopy to track fluoride ion release . Kinetic isotope effects (KIEs) and DFT calculations can elucidate transition states and regioselectivity .
Q. What role does this compound play in modulating biochemical interactions?
Methodological Answer: The compound’s fluorinated aromatic system interacts with enzyme active sites via hydrophobic and electrostatic forces. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins (e.g., cytochrome P450). For mechanistic studies, employ fluorine-18 radiolabeling to track metabolic pathways in vitro .
Q. What methodologies assess the environmental fate of fluorinated styrenes in aqueous systems?
Methodological Answer: Study hydrolysis and photolysis using OECD 111 guidelines : expose the compound to UV light (λ = 254 nm) in buffered solutions (pH 4–9) and analyze degradation products via LC-QTOF-MS . For bioaccumulation potential, calculate log Kow values using shake-flask methods and correlate with ECOSAR predictions .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations assess solvent effects on reaction kinetics. Validate models with experimental activation energy barriers derived from Arrhenius plots .
Q. What advanced surface chemistry techniques study adsorption of fluorinated styrenes on indoor materials?
Methodological Answer: Use atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to analyze adsorption on surfaces like silica or polypropylene. Microspectroscopic imaging (e.g., Raman mapping) quantifies surface coverage under varying humidity. Compare results with indoor air quality models to assess VOC emission profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
